1,3,4-Oxathiazinane 3,3-dioxide
Overview
Description
1,3,4-Oxathiazinane 3,3-dioxide is a heterocyclic compound with the molecular formula C3H7NO3S . It has been synthesized and studied for various applications, including its potential as an intermediate in pharmaceutical synthesis and as a component in energetic materials.
Synthesis Analysis
The synthesis of 1,3,4-oxathiazinane 3,3-dioxides can be achieved through different methods. One approach involves the reaction of 1,3-oxathiolium salts with nitrogen-containing reagents, leading to the formation of 1,4,2-oxathiazines. Another method reported the synthesis of a derivative of 1,3,4-oxathiazinane 3,3-dioxide from D- and L-serine .Molecular Structure Analysis
The molecular structure of 1,3,4-oxathiazinane 3,3-dioxide derivatives has been characterized using various techniques. For instance, X-ray crystallographic analysis has been used to confirm the structure of related compounds. Molecular mechanic calculations have also been employed to compare the stability of different conformations.Chemical Reactions Analysis
The reactivity of 1,3,4-oxathiazinane 3,3-dioxides and related compounds has been explored in several studies. These compounds can undergo various chemical reactions, including ring expansion and functionalization.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxathiazinane 3,3-dioxides are influenced by their heterocyclic structure. These compounds have been found to exhibit interesting properties such as high thermal stability and glass transition temperatures.Scientific Research Applications
Organic Synthesis
1,3,4-Oxadiazine is crucial for numerous bioactive molecules . A one-pot synthetic protocol for 1,3,4-oxadiazines from acylhydrazides and allenoates has been developed . This protocol consists of aerobic oxidations of acylhydrazides into N-acyldiazenes using NaNO2 and HNO3, followed by the DMAP-catalyzed cycloaddition of allenoate with the generated N-acyldiazenes . A variety of 1,3,4-oxadiazines were produced in good to high yields .
Pharmacological Activity
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
properties
IUPAC Name |
1,3,4-oxathiazinane 3,3-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCZLVPCCLZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCS(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Oxathiazinane 3,3-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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